molecular formula C14H8B2Cl4O5 B7969759 Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid

Cat. No.: B7969759
M. Wt: 419.6 g/mol
InChI Key: ZYPNYKSVNBUPKJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium or gold catalysts, and the reactions often require specific conditions such as controlled temperature and pressure . Major products formed from these reactions include various boronic esters and other organoboronic compounds.

Scientific Research Applications

Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid involves its ability to form reversible covalent bonds with other molecules. This property is particularly useful in catalysis and the formation of complex molecular structures

Comparison with Similar Compounds

Similar compounds to Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid include other organoboronic acids such as phenylboronic acid and 3,5-dichlorophenylboronic acid . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of multiple boronic acid groups, which enhance its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

(3-carbonochloridoyl-5-chlorophenyl)-[(3-carbonochloridoyl-5-chlorophenyl)-hydroxyboranyl]oxyborinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPNYKSVNBUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)OB(C2=CC(=CC(=C2)Cl)C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8B2Cl4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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